molecular formula C8H11NO2 B3017019 3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone CAS No. 551931-08-9

3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone

Cat. No. B3017019
CAS RN: 551931-08-9
M. Wt: 153.181
InChI Key: XLSZOIGPOCECOQ-ALCCZGGFSA-N
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Description

3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone is an organic compound that contains a methylidene group . This group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The compound also contains a furanone ring, which is a five-membered ring with an oxygen atom and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a methylidene group, a furanone ring, and a dimethylamino group . The compound contains a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Structural Studies

  • The compound has been structurally analyzed, revealing that molecules are nearly planar with angles between various planes ranging from 11.2° to 23.6°, forming stacks perpendicular to the c axis in its crystalline form (Lokaj et al., 1989).

Synthesis of Heterocyclic Systems

  • It serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles (Pizzioli et al., 1998).

Production of Furanones

  • Used in the synthesis of 5-(dimethylamino)tetrahydro-3-furanones, which can be converted to 3(2H)-furanones, a key component in the preparation of muscarine alkaloids (Hayakawa et al., 1977).

Aroma Chemical Research

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (a related compound) is a significant flavor compound in fruits, synthesized enzymatically and also a product of the Maillard reaction, with substantial research into its biosynthetic pathways (Schwab, 2013).

Molecular Docking and Bioassay Studies

  • The compound has been used in the synthesis of molecules for molecular docking and bioassay studies as cyclooxygenase-2 inhibitors, although it showed no inhibition potency for the enzyme (Al-Hourani et al., 2016).

properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(5-9(2)3)8(10)11-6/h4-5H,1-3H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZOIGPOCECOQ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C/N(C)C)/C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324746
Record name (3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

551931-08-9
Record name (3Z)-3-(dimethylaminomethylidene)-5-methylfuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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